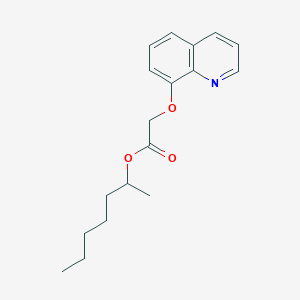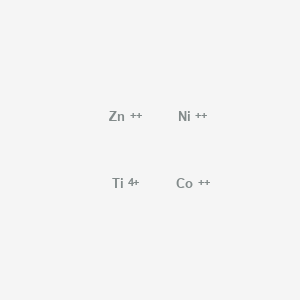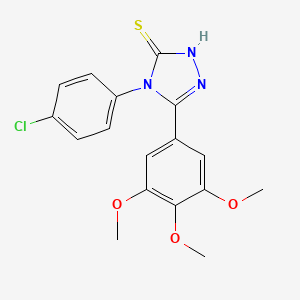
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C10H8F13O3. This compound is characterized by its unique chemical structure, which includes both fluorinated and carbonate groups. It is commonly used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Purification of the final product is achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Applications De Recherche Scientifique
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the development of advanced materials, including coatings and surfactants.
Mécanisme D'action
The mechanism of action of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with molecular targets through its fluorinated and carbonate groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with specific pathways and targets within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorooctyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorobutyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorodecyl carbonate
Uniqueness
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly suitable for applications requiring precise control over molecular interactions and solubility.
Propriétés
Formule moléculaire |
C10H10F10O3 |
|---|---|
Poids moléculaire |
368.17 g/mol |
Nom IUPAC |
3-fluoropropyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C10H10F10O3/c11-3-1-4-22-6(21)23-5-2-7(12,13)8(14,15)9(16,17)10(18,19)20/h1-5H2 |
Clé InChI |
JMLXYCFBJNWORV-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)


![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)



![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
